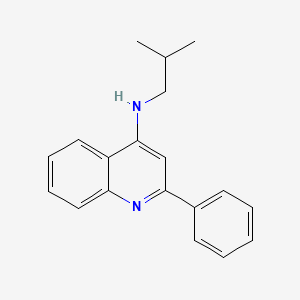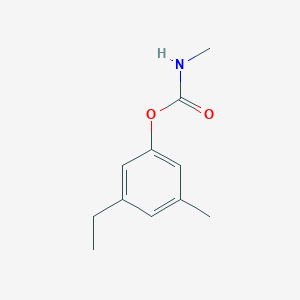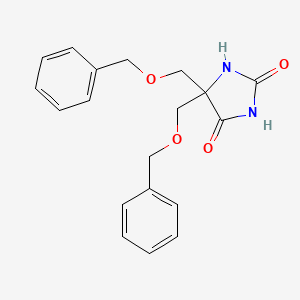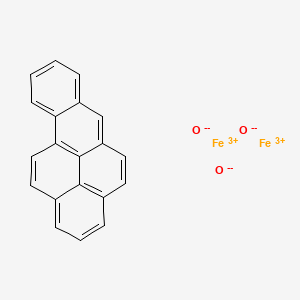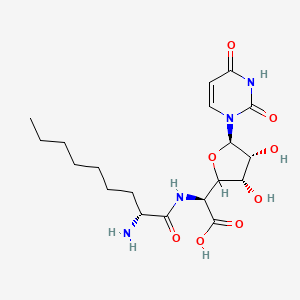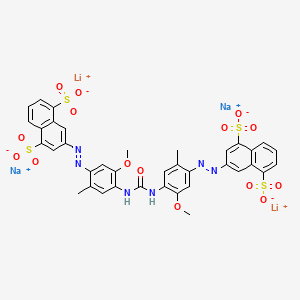
1,5-Naphthalenedisulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt is a complex organic compound. It is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the formation of azo linkages through diazotization and coupling reactions. The final step involves the introduction of lithium and sodium salts to form the desired compound. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo linkages and sulfonic acid groups play a crucial role in its reactivity. The compound can form complexes with metal ions, which can influence its chemical behavior. Additionally, the presence of methoxy and methyl groups can affect its electronic properties, making it a versatile reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt stands out due to its unique combination of functional groups. Similar compounds include:
- 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(3-methyl-4,1-phenylene)azo))bis-, sodium salt
- 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(3-methyl-4,1-phenylene)azo))bis-, tetrasodium salt These compounds share similar structural features but differ in their specific substituents and counterions, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
75198-98-0 |
|---|---|
Molekularformel |
C37H28Li2N6Na2O15S4 |
Molekulargewicht |
984.8 g/mol |
IUPAC-Name |
dilithium;disodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AFSRNSYXNRZMIM-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
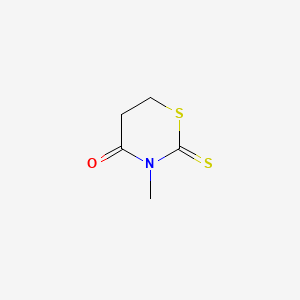
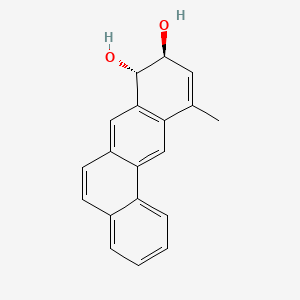
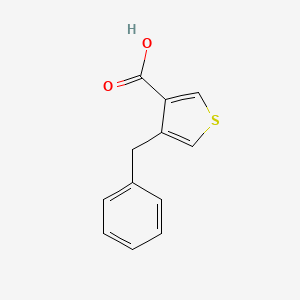
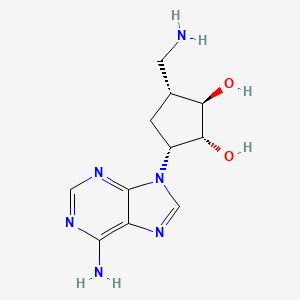

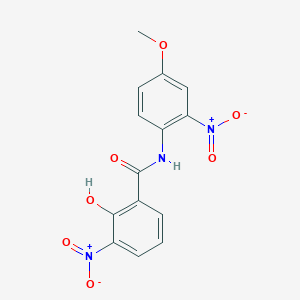
![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
